molecular formula C19H24N4O B5671661 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one

1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one

Cat. No. B5671661
M. Wt: 324.4 g/mol
InChI Key: FWQQOYVZXBXTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves the inhibition of certain kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of diseases, and their inhibition can lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one have been studied extensively. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases. It has also been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential therapeutic benefits in the treatment of various diseases. However, one of the limitations is that this compound may have off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one. One of the future directions is to study the potential therapeutic benefits of this compound in the treatment of other diseases, such as neurological disorders. Another future direction is to study the potential off-target effects of this compound and develop strategies to minimize them. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves several steps. One of the most commonly used methods is the reaction of 3,5-dimethylphenyl isocyanate with 2,5,6-trimethylpyrimidin-4-amine in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-12-8-13(2)10-17(9-12)23-7-6-22(11-18(23)24)19-14(3)15(4)20-16(5)21-19/h8-10H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQQOYVZXBXTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2=O)C3=NC(=NC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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